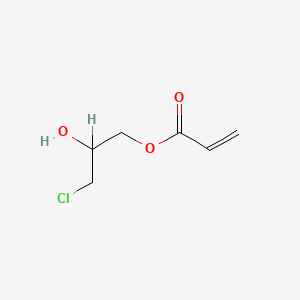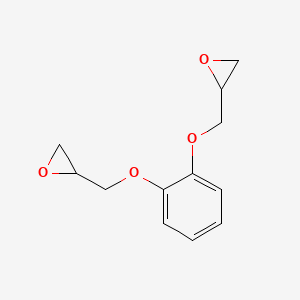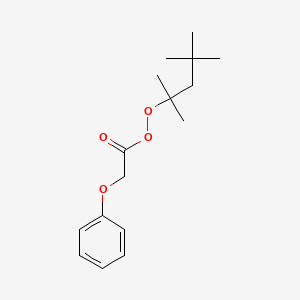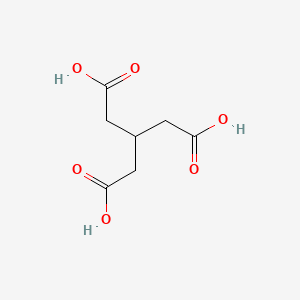
3-(Carboxymethyl)pentanedioic acid
Descripción general
Descripción
3-(Carboxymethyl)pentanedioic acid is a chemical compound with the molecular formula C7H10O6 and a molecular weight of 190.15 . It is a powder with a melting point of 127-128°C .
Molecular Structure Analysis
The molecular structure of 3-(Carboxymethyl)pentanedioic acid consists of a pentanedioic acid backbone with a carboxymethyl group attached to the third carbon . The InChI code for this compound is 1S/C7H10O6/c8-5(9)1-4(2-6(10)11)3-7(12)13/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
3-(Carboxymethyl)pentanedioic acid is a powder with a melting point of 127-128°C . It has a molecular weight of 190.15 . The compound has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación
Anticancer Research
Studies on cinnamic acid derivatives, which share a core structure with 3-(Carboxymethyl)pentanedioic acid, have shown significant potential in anticancer research. These compounds have been evaluated for their antitumor efficacy due to their ability to undergo various chemical reactions, making them valuable in medicinal research as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Biomedical Applications
Carboxymethyl chitosan, which can be derived from chitosan by introducing carboxymethyl groups, illustrates the versatility of carboxymethylated compounds in biomedical applications. This derivative exhibits improved solubility, biocompatibility, and has been used in hydrogels, wound healing, tissue engineering, drug delivery, and biosensors. Its enhanced properties over chitosan make it a promising candidate for various biomedical applications (Upadhyaya, Singh, Agarwal, & Tewari, 2013).
Environmental and Materials Science
Perfluorinated acids, including carboxylates such as 3-(Carboxymethyl)pentanedioic acid, have been subjects of environmental studies due to their persistence and bioaccumulation concerns. The environmental behavior, bioaccumulation potential, and regulatory criteria for such compounds have been critically reviewed to understand their impact and manage their use and disposal (Conder, Hoke, de Wolf, Russell, & Buck, 2008). Additionally, the microbial degradation of polyfluoroalkyl chemicals, which can result in perfluoroalkyl carboxylic acids, has been examined to mitigate environmental impacts (Liu & Mejia Avendaño, 2013).
Understanding Biocatalyst Inhibition
The inhibitory effects of carboxylic acids on microbes utilized in fermentative production processes highlight the chemical’s role in biotechnology research. Understanding how carboxylic acids like 3-(Carboxymethyl)pentanedioic acid affect microbial cells is crucial for developing robust microbial strains for industrial bioprocesses (Jarboe, Royce, & Liu, 2013).
Propiedades
IUPAC Name |
3-(carboxymethyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-5(9)1-4(2-6(10)11)3-7(12)13/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQMCAWQYSNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275679 | |
| Record name | 3-(carboxymethyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carboxymethyl)pentanedioic acid | |
CAS RN |
57056-39-0 | |
| Record name | NSC23786 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(carboxymethyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




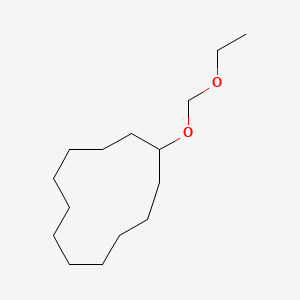
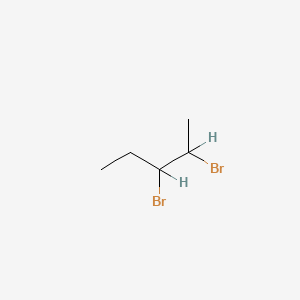
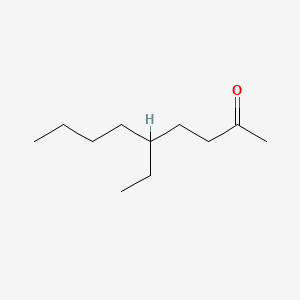
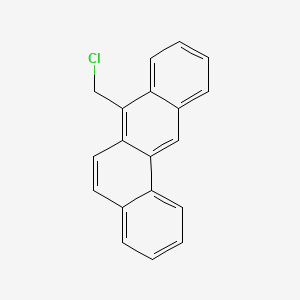
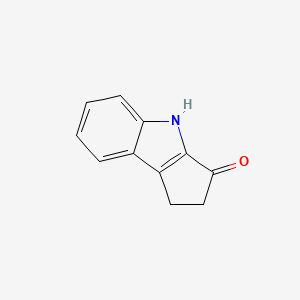
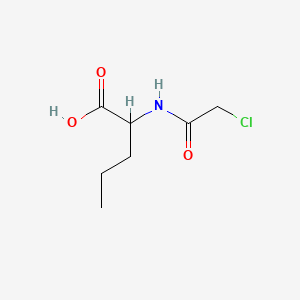
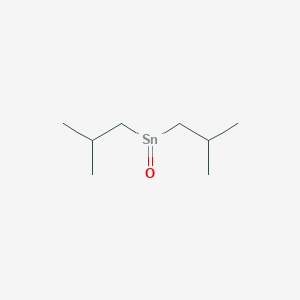
![Piperidine, 1-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1620346.png)

![4'-(2-Methylbutoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1620352.png)
